ロクロニウム臭化物

概要

説明

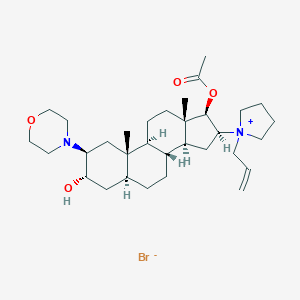

ロクロニウム臭化物は、アミノステロイド系非脱分極型筋弛緩薬であり、骨格筋の弛緩をもたらすことで気管挿管を容易にするため、現代の麻酔において使用されています。 手術や機械的換気には、一般的に必要とされます 。 ロクロニウム臭化物は、ゼムロンとエスメロンの商標名で販売されています .

科学的研究の応用

Rocuronium bromide has a wide range of scientific research applications:

Chemistry: It is used in studies involving neuromuscular blocking agents and their interactions with other compounds.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

ロクロニウム臭化物は、神経筋接合部におけるニコチン性アセチルコリン受容体の競合的アンタゴニストとして作用します。 これらの受容体に結合することで、アセチルコリンが筋肉の収縮を引き起こすのを阻止し、筋肉の弛緩をもたらします 。 この機序により、麻酔と集中治療における貴重なツールとなります .

類似の化合物との比較

ロクロニウム臭化物は、ベクロニウム臭化物やパンクロニウム臭化物などの他の筋弛緩薬と比較されることがよくあります。

ベクロニウム臭化物: ロクロニウムは、ベクロニウムと比較して作用発現が速いため、迅速な配列誘導に適しています.

パンクロニウム臭化物: ロクロニウムは、パンクロニウムほど強力ではありませんが、作用時間が短いため、特定の臨床環境では有利となる場合があります.

類似の化合物には以下が含まれます。

- ベクロニウム臭化物

- パンクロニウム臭化物

- アトラクリウムベシレート

- シスアトラクリウム

ロクロニウム臭化物は、これらの化合物の中でも、作用発現が速く、作用時間が中程度であることから、独特の特性を持っています .

Safety and Hazards

Rocuronium bromide is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, it is recommended to flush the affected area with copious amounts of water and seek medical attention .

将来の方向性

Rocuronium bromide is widely used to produce muscle relaxation to help facilitate surgery and ventilation of the lungs in elective and emergent situations . It has the distinct advantage of being fast-acting and reversible . Future research may focus on optimizing its use in different clinical scenarios and investigating potential adverse reactions .

生化学分析

Biochemical Properties

Rocuronium bromide acts by competing for cholinergic receptors at the motor end-plate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

Cellular Effects

Rocuronium bromide has been reported to suppress esophageal cancer by blocking the secretion of C–X–C motif chemokine ligand 12 from cancer-associated fibroblasts . It also has been associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma .

Molecular Mechanism

Rocuronium bromide is a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction . It acts by dampening the receptor action causing muscle relaxation, instead of continual depolarisation which is the mechanism of action of the depolarizing neuromuscular junction blockers, like succinylcholine .

Temporal Effects in Laboratory Settings

Rocuronium bromide is not metabolized in the body and is pharmacologically active without producing any by-products, so a stable effect can be obtained with continuous administration . Large individual differences in the infusion rate are needed to maintain a proper state of muscle relaxation .

Dosage Effects in Animal Models

In animal models, the effects of rocuronium bromide vary with different dosages . The low dose rocuronium infusion of 2.5 mg/kg/hour was insufficient to maintain loss of T1 in six out of seven pigs in group L. All pigs in group H receiving 5.0 mg/kg/hour experienced loss of T1 throughout rocuronium infusion .

Metabolic Pathways

Rocuronium bromide is reported to have two possible metabolic pathways: N-dealkylation and O-deacetylation, which are mainly taken up by the liver and excreted by bile in the form of .

Transport and Distribution

Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium bromide is eliminated primarily by the liver .

Subcellular Localization

Rocuronium bromide competes with acetylcholine (ACh) molecules and binds to acetylcholine receptors on the post-synaptic membrane of the motor endplate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

準備方法

合成経路と反応条件

高純度ロクロニウム臭化物の調製には、一連の化学反応が含まれます。 一方法は、有機溶媒を含むロクロニウム臭化物に、低沸点の反溶媒を混合し、結晶化させて高純度ロクロニウム臭化物を得る方法です 。 別の方法は、特定の反応条件を用いて、最終生成物の不純物総量が0.05%を超えないようにする方法です .

工業生産方法

ロクロニウム臭化物の工業生産には、通常、カラムクロマトグラフィーを必要としないスケーラブルなプロセスが用いられます。 これらの方法は、シンプルで便利で、費用対効果が高く、大規模生産に適しています .

化学反応の分析

反応の種類

ロクロニウム臭化物は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、その合成と精製に不可欠です。

一般的な試薬と条件

ロクロニウム臭化物を含む反応に使用される一般的な試薬には、酸、塩基、酸化剤などがあります。 例えば、強制分解研究では、酸性 (2M HCl)、塩基性 (2M NaOH)、酸化性 (3% H2O2)、熱的 (135°C)、光分解性 (254 nm) のストレス条件下で行われました .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな分解生成物が含まれ、液体クロマトグラフィーや質量分析などの技術を使用して同定および定量されます .

科学研究の応用

ロクロニウム臭化物は、幅広い科学研究の応用分野があります。

化学: 筋弛緩薬とその他の化合物との相互作用に関する研究に使用されます。

生物学: ロクロニウム臭化物の研究には、細胞プロセスへの影響と、標的型薬物送達システムでの潜在的な用途が含まれます.

類似化合物との比較

Rocuronium bromide is often compared with other neuromuscular blocking agents such as vecuronium bromide and pancuronium bromide.

Vecuronium bromide: Rocuronium has a more rapid onset of action compared to vecuronium, making it suitable for rapid sequence induction.

Pancuronium bromide: Rocuronium is less potent than pancuronium but has a shorter duration of action, which can be advantageous in certain clinical settings.

Similar compounds include:

- Vecuronium bromide

- Pancuronium bromide

- Atracurium besylate

- Cisatracurium

Rocuronium bromide’s rapid onset and intermediate duration of action make it unique among these compounds .

特性

IUPAC Name |

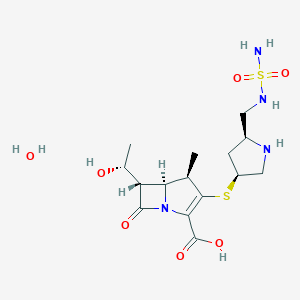

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTJKRAYGYRUJK-FMCCZJBLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023566 | |

| Record name | Rocuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119302-91-9 | |

| Record name | Rocuronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119302-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rocuronium bromide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROCURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。